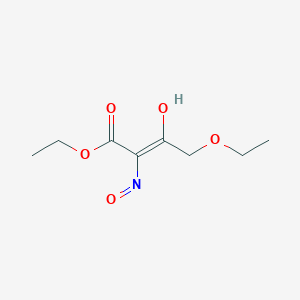
ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound has a unique structure that includes an ethoxy group, a hydroxy group, and a nitroso group, making it a versatile molecule in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of ethyl acetoacetate with ethoxyethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency .
化学反応の分析
Types of Reactions
Ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of ethyl (E)-4-ethoxy-3-oxo-2-nitrosobut-2-enoate.
Reduction: Formation of ethyl (E)-4-ethoxy-3-hydroxy-2-aminobut-2-enoate.
Substitution: Formation of various substituted esters depending on the nucleophile used
科学的研究の応用
Ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function. The hydroxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl benzoate: An aromatic ester used in the synthesis of various organic compounds
Uniqueness
Ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications.
特性
分子式 |
C8H13NO5 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate |
InChI |
InChI=1S/C8H13NO5/c1-3-13-5-6(10)7(9-12)8(11)14-4-2/h10H,3-5H2,1-2H3/b7-6+ |
InChIキー |
HZSUSJKJPKCXEG-VOTSOKGWSA-N |
異性体SMILES |
CCOC/C(=C(/C(=O)OCC)\N=O)/O |
正規SMILES |
CCOCC(=C(C(=O)OCC)N=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



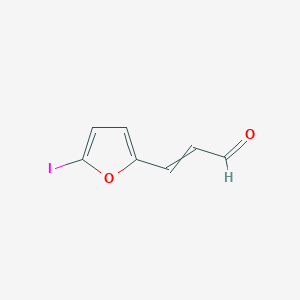
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)
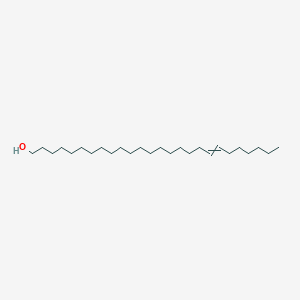
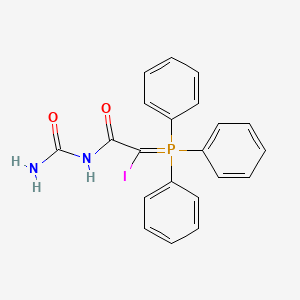
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
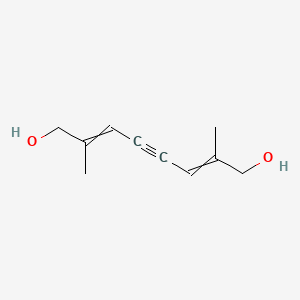


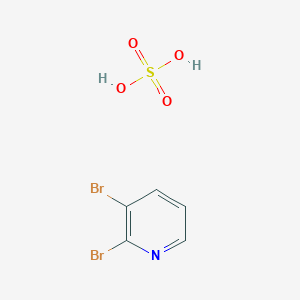
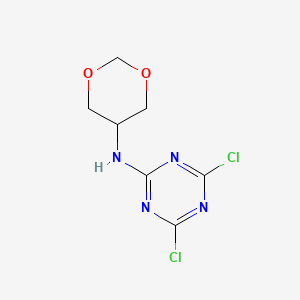
![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
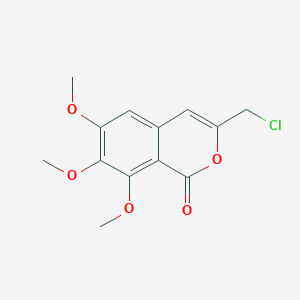
![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)
